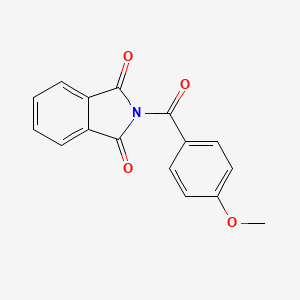

2-(4-Methoxybenzoyl)isoindoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104496-90-4 |

|---|---|

Molecular Formula |

C16H11NO4 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

2-(4-methoxybenzoyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H11NO4/c1-21-11-8-6-10(7-9-11)14(18)17-15(19)12-4-2-3-5-13(12)16(17)20/h2-9H,1H3 |

InChI Key |

XPFHCGKKDFDYAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxybenzoyl Isoindoline 1,3 Dione and Its Analogues

Established Synthetic Routes to the Isoindoline-1,3-dione Core Structure

The construction of the fundamental isoindoline-1,3-dione ring system has been achieved through several reliable and time-tested methodologies.

The most conventional and widely employed method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. nih.govrsc.orgchemrxiv.orgchemrxiv.org This reaction is valued for its simplicity and the ready availability of starting materials.

The process typically involves heating a mixture of phthalic anhydride and an appropriate primary amine, often in a solvent such as glacial acetic acid, which can also act as a catalyst. rsc.orgnih.govresearchgate.net The reaction proceeds through the initial formation of a phthalamic acid intermediate, which subsequently undergoes intramolecular cyclization via dehydration to yield the final imide product. The reaction mixture is often poured into water or ice to precipitate the product. researchgate.net

Variations of this method have been developed to improve efficiency and align with green chemistry principles. For instance, solvent-free syntheses, where the reactants are heated together directly, have been reported to be effective and environmentally benign. researchgate.netresearchgate.net In some cases, catalysts are employed to facilitate the reaction under milder conditions or to improve yields. One study utilized a SiO₂-tpy-Nb catalyst for the synthesis of isoindoline-1,3-diones from phthalic anhydrides and amines in an IPA:H₂O solvent system, achieving moderate to excellent yields. researchgate.net

Table 1: Comparison of Conditions for Phthalic Anhydride Condensation

| Method | Reactants | Solvent/Catalyst | Conditions | Yield | Citation(s) |

|---|---|---|---|---|---|

| Classical | Phthalic anhydride, Primary amine | Glacial Acetic Acid | Reflux | Good to Excellent | rsc.org, nih.gov, researchgate.net |

| Green Chemistry | Phthalic anhydride, Phenylethylamine | Solvent-free | Simple heating | Good | researchgate.net |

| Catalytic | Phthalic anhydride, Amine | SiO₂-tpy-Nb, IPA:H₂O | Reflux | 41-93% | researchgate.net |

| Amidation | Phthalic anhydride, N-arylbenzenecarboximidamides | Benzene (B151609) | Reflux | >75% | mdpi.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, have emerged as a powerful tool in modern organic synthesis. researchgate.net These reactions are highly atom-economical and offer a streamlined approach to complex molecules. Several MCR strategies have been developed for the synthesis of isoindoline-1,3-dione derivatives and related heterocyclic systems. researchgate.net For example, a novel, one-pot, three-component approach has been used to synthesize thioalkylated benzimidazole-based isoindoline-1,3-dione derivatives in good to excellent yields using acetic acid as a catalyst in ethanol. researchgate.net This methodology highlights the efficiency of MCRs, featuring an easy workup, short reaction times, and often purification without column chromatography. researchgate.net

Targeted Synthetic Strategies for 2-(4-Methoxybenzoyl)isoindoline-1,3-dione and its Precursors

The synthesis of this compound, an N-acyl phthalimide (B116566), can be achieved through targeted strategies that functionalize the nitrogen atom of the phthalimide core. The key precursors are a source of the phthalimide moiety and a source of the 4-methoxybenzoyl group.

A primary and direct method involves the acylation of phthalimide with a 4-methoxybenzoyl derivative. Typically, potassium phthalimide, which is readily prepared from phthalimide and potassium hydroxide, is used as the nucleophile. It reacts with 4-methoxybenzoyl chloride in an appropriate solvent like DMF or acetonitrile. This nucleophilic substitution reaction is a standard and efficient procedure for forming the N-acyl bond.

Alternatively, methods have been developed for the direct amidation of carboxylic acids. One such methodology involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. researchgate.net This system can convert a carboxylic acid, in this case, 4-methoxybenzoic acid, directly into the corresponding N-acyl phthalimide. researchgate.net Rhodium complexes have also been shown to catalyze the synthesis of N-acylphthalimides from precursors like thioesters or acid fluorides, representing another advanced route to the target compound. researchgate.net

Table 2: Plausible Synthetic Routes to this compound

| Route | Phthalimide Source | 4-Methoxybenzoyl Source | Key Reagents/Catalyst | Description | Citation(s) |

|---|---|---|---|---|---|

| Acylation | Potassium Phthalimide | 4-Methoxybenzoyl chloride | - | Nucleophilic substitution | (Standard Method) |

| Direct Amidation | N-Chlorophthalimide | 4-Methoxybenzoic acid | Triphenylphosphine (PPh₃) | In situ phosphonium salt generation | researchgate.net |

| Metal Catalysis | N-(organothio)phthalimide | 4-Methoxybenzoyl thioester | [RhH(PPh₃)₄] complex | Catalytic imidation | researchgate.net |

Advanced Synthetic Methodologies for Functionalized Isoindoline-1,3-dione Analogues

Recent advancements in synthetic chemistry have provided sophisticated methods for accessing functionalized isoindoline-1,3-diones, offering advantages in terms of efficiency, selectivity, and substrate scope.

Both metal-catalyzed and metal-free systems have been extensively developed for the synthesis of the isoindoline-1,3-dione scaffold.

Metal-Catalyzed Systems: Transition metals, particularly palladium, play a significant role in modern synthetic strategies. A one-step palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines provides a good approach to 2-substituted isoindoline-1,3-diones. nih.gov This method is tolerant of various functional groups and the resulting halogenated products can be further functionalized using cross-coupling reactions like Sonogashira and Suzuki couplings. nih.gov Other transition metals have also been employed; for example, cobalt-catalyzed carbonylation of C(sp²)–H bonds has been reported for the synthesis of these heterocycles. rsc.orgrsc.org

Metal-Free Systems: In response to the environmental and economic drawbacks of some transition metal catalysts, metal-free synthetic protocols have gained significant traction. rsc.org Organocatalysis offers a powerful alternative. Specifically, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of N-aryl phthalimides from phthalamic acids under mild conditions, proceeding with excellent yields. chemrxiv.orgchemrxiv.orgnih.gov Another innovative metal-free approach is the hexadehydro-Diels–Alder (HDDA) domino reaction of substituted tetraynes with imidazole (B134444) derivatives to produce fused, multifunctionalized isoindole-1,3-diones. rsc.org

The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry. In the context of isoindoline-1,3-diones, stereoselectivity can be introduced to create enantiomerically enriched products. A notable advancement is the organocatalytic atroposelective synthesis of N-aryl phthalimides. chemrxiv.orgnih.gov This method utilizes an N-heterocyclic carbene (NHC) catalyst to control the stereochemistry around the C-N axis in sterically hindered N-aryl phthalimides, which exhibit axial chirality. chemrxiv.orgchemrxiv.org This strategy allows for the synthesis of highly decorated N-aryl phthalimides in excellent yields and high enantioselectivities under mild conditions. chemrxiv.orgnih.gov A key feature of this method is that both enantiomers of the product can often be accessed from the same starting materials using the same NHC precatalyst. chemrxiv.orgchemrxiv.org

Derivatization via Electrophilic and Nucleophilic Pathways

The chemical architecture of this compound offers multiple sites for derivatization through both electrophilic and nucleophilic pathways. The molecule contains two key regions susceptible to such transformations: the electron-rich 4-methoxybenzoyl group and the phthalimide core, which includes two aromatic rings and three carbonyl groups. These structural features allow for a range of chemical modifications to generate a library of analogues with potentially diverse properties.

Electrophilic Aromatic Substitution

The aromatic rings of both the phthalimide and the 4-methoxybenzoyl moieties are potential targets for electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The methoxy (B1213986) group (-OCH₃) on the benzoyl ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, since the para position is already substituted, electrophilic attack is anticipated to occur predominantly at the positions ortho to the methoxy group.

Conversely, the phthalimide ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two imide carbonyl groups. This deactivation makes reactions on this ring more challenging and would require harsher conditions.

Nitration:

Detailed studies on the nitration of this compound are not extensively reported in the available literature. However, drawing parallels from the nitration of similarly structured molecules, it is plausible that nitration would selectively occur on the activated 4-methoxybenzoyl ring. The reaction would likely involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.

Halogenation:

Similar to nitration, the halogenation of this compound would be expected to proceed on the more reactive 4-methoxybenzoyl ring. Reagents such as bromine in the presence of a Lewis acid catalyst could be employed to introduce a bromine atom.

Nucleophilic Pathways

The three carbonyl groups within the this compound structure are electrophilic centers and thus susceptible to nucleophilic attack. These reactions can lead to the opening of the isoindoline-1,3-dione ring or modification of the benzoyl carbonyl group.

Hydrolysis:

The imide linkages in the phthalimide ring can be cleaved through hydrolysis under either acidic or basic conditions. This reaction would lead to the opening of the five-membered ring to form a dicarboxylic acid derivative. The rate and extent of hydrolysis would be dependent on the reaction conditions, such as pH and temperature.

Aminolysis:

Reaction with primary and secondary amines can lead to the aminolysis of the phthalimide ring. This process involves the nucleophilic attack of the amine on one of the imide carbonyls, resulting in ring opening to form an amide-acid or, with further reaction, a diamide (B1670390) derivative. This pathway is a common strategy for the derivatization of phthalimides.

Reduction:

The carbonyl groups can be targeted by reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the benzoyl carbonyl group to a secondary alcohol without affecting the less reactive imide carbonyls under controlled conditions. More potent reducing agents could potentially reduce the imide carbonyls as well.

Reaction with Organometallic Reagents:

Strong nucleophiles, such as Grignard reagents (RMgX), can add to the carbonyl groups. The benzoyl carbonyl is expected to be more reactive towards Grignard reagents than the imide carbonyls. This reaction would result in the formation of a tertiary alcohol at the benzoyl position.

The following table summarizes the potential derivatization reactions of this compound. Please note that the specific reaction conditions and outcomes for this particular compound may not be extensively documented and are projected based on the known reactivity of its constituent functional groups.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group on the 4-methoxybenzoyl ring |

| Bromination | Br₂, FeBr₃ | Introduction of -Br atom on the 4-methoxybenzoyl ring |

| Nucleophilic Pathways | ||

| Hydrolysis | H₃O⁺ or OH⁻, heat | Ring opening of the phthalimide to form a dicarboxylic acid derivative |

| Aminolysis | RNH₂ or R₂NH | Ring opening of the phthalimide to form amide derivatives |

| Reduction | NaBH₄ | Reduction of the benzoyl carbonyl to a secondary alcohol |

| Grignard Reaction | RMgX, then H₃O⁺ | Addition to the benzoyl carbonyl to form a tertiary alcohol |

Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Methoxybenzoyl Isoindoline 1,3 Dione

Comprehensive Spectroscopic Methods for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 2-(4-methoxybenzoyl)isoindoline-1,3-dione is not extensively detailed in publicly accessible literature, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the 4-methoxyphenyl group. The four protons on the phthalimide ring would likely appear as two multiplets in the downfield region (approx. 7.8-8.0 ppm). The protons on the 4-methoxyphenyl ring would present as two doublets, characteristic of a para-substituted benzene (B151609) ring (approx. 7.0-7.9 ppm). A sharp singlet for the methoxy (B1213986) (-OCH₃) group protons would be observed in the upfield region (approx. 3.8-4.0 ppm).

¹³C NMR: The carbon NMR spectrum would complement the proton data. It would feature signals for the carbonyl carbons of the imide (approx. 165-168 ppm) and the benzoyl ketone (approx. 169-172 ppm). Multiple signals would be present in the aromatic region (approx. 120-140 ppm) for the carbons of both benzene rings. The methoxy carbon would give a characteristic signal around 55-56 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural components.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Imide Carbonyl (C=O) | Symmetric and Asymmetric Stretching | 1780-1720 |

| Ketone Carbonyl (C=O) | Stretching | 1690-1670 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N Bond | Stretching | 1380-1300 |

| Aryl Ether (C-O-C) | Asymmetric and Symmetric Stretching | 1260-1200 (asymmetric), 1075-1020 (symmetric) |

| Aromatic C-H | Bending (out-of-plane) | 900-675 |

These bands provide a molecular fingerprint, confirming the presence of the isoindoline-1,3-dione core, the benzoyl moiety, and the methoxy substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. The calculated molecular weight for this compound (C₁₆H₁₁NO₄) is approximately 281.26 g/mol .

In an MS experiment, the molecule would first be ionized to produce a molecular ion (M⁺). This ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure. Key expected fragmentation pathways would include:

Loss of the methoxy group: A fragment corresponding to the loss of a ·CH₃ radical (M-15) or a CH₂O molecule (M-30).

Cleavage of the benzoyl group: A prominent peak corresponding to the 4-methoxybenzoyl cation (m/z = 135).

Fragmentation of the phthalimide moiety: A fragment corresponding to the phthalimide cation (m/z = 147) or related structures like the benzoyl cation (m/z = 105) and the C₆H₄CO⁺ ion (m/z = 104).

Electronic Structure Investigations via Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing insight into the energies of molecular orbitals and the electronic structure. There is currently no specific photoelectron spectroscopy data available in the scientific literature for this compound. Such an analysis would involve irradiating the molecule with high-energy photons (UV or X-rays) and measuring the kinetic energy of the ejected electrons. The resulting spectrum would show peaks corresponding to ionization from different molecular orbitals, including the π-orbitals of the aromatic rings and the non-bonding orbitals of the oxygen and nitrogen atoms. This data would be valuable for computational chemistry studies to benchmark theoretical models of the molecule's electronic properties.

Photophysical Properties: UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The spectrum for this compound is expected to show absorption bands in the UV region, characteristic of the π → π* transitions associated with its aromatic systems (phthalimide and methoxyphenyl rings).

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. This emission can be in the form of fluorescence or phosphorescence. Many isoindoline-1,3-dione derivatives are known to exhibit fluorescence. A study of this compound would involve measuring its emission spectrum, quantum yield, and fluorescence lifetime to characterize its properties as a potential fluorophore. However, specific experimental data on the UV-Visible absorption and photoluminescence of this compound are not currently documented in peer-reviewed journals.

Reaction Mechanisms and Reactivity Profiles of Isoindoline 1,3 Dione Derivatives

Photoinduced Reaction Mechanisms in N-Substituted Phthalimides

N-Substituted phthalimides are known to undergo a range of photochemical reactions, primarily initiated by the absorption of UV light. These reactions can be broadly categorized into processes involving single electron transfer, photofragmentation, and photochemical cyclization. The presence of the 4-methoxybenzoyl group, with its electron-donating methoxy (B1213986) substituent, is expected to play a crucial role in these photoinduced events.

Photoinduced single electron transfer (SET) is a fundamental process in the photochemistry of N-substituted phthalimides. Upon excitation, the phthalimide (B116566) moiety can act as either an electron acceptor or donor, depending on the nature of the interacting species. In the case of 2-(4-Methoxybenzoyl)isoindoline-1,3-dione, the electron-rich 4-methoxyphenyl group can act as an intramolecular electron donor to the photoexcited phthalimide core.

The mechanism of an intramolecular SET process would likely involve the following steps:

Photoexcitation: The phthalimide chromophore absorbs a photon, promoting it to an excited singlet or triplet state.

Intramolecular Electron Transfer: An electron is transferred from the 4-methoxyphenyl group to the excited phthalimide moiety, generating a radical ion pair. The electron-donating nature of the methoxy group enhances the electron density of the benzoyl ring, facilitating this transfer.

Subsequent Reactions: The resulting radical ion pair can then undergo various secondary reactions, such as proton transfer, radical coupling, or fragmentation, leading to the formation of different products.

The efficiency of the SET process is influenced by the oxidation potential of the donor (the 4-methoxybenzoyl group) and the reduction potential of the acceptor in its excited state (the phthalimide core). The methoxy group lowers the oxidation potential of the benzoyl moiety, making the SET process more favorable compared to unsubstituted N-benzoylphthalimides.

Table 1: Factors Influencing Photoinduced Single Electron Transfer in N-Substituted Phthalimides

| Factor | Influence on SET Process | Relevance to this compound |

|---|---|---|

| Nature of N-Substituent | Electron-donating groups on the substituent facilitate electron transfer to the excited phthalimide. | The 4-methoxy group is a strong electron-donating group, promoting intramolecular SET. |

| Excited State of Phthalimide | Both singlet and triplet excited states can act as electron acceptors. | The specific excited state involved would depend on the reaction conditions and intersystem crossing rates. |

| Solvent Polarity | Polar solvents can stabilize the resulting radical ion pair, influencing subsequent reaction pathways. | Reactions in polar solvents might favor pathways involving charged intermediates. |

Following photoexcitation, N-acylphthalimides can undergo fragmentation of the N-acyl bond. This process, often referred to as a Norrish Type I cleavage, results in the formation of a phthalimidyl radical and an acyl radical.

For this compound, the photofragmentation pathway can be depicted as:

Excitation: The molecule absorbs a photon, leading to an excited state.

N-CO Bond Cleavage: The bond between the phthalimide nitrogen and the benzoyl carbonyl carbon cleaves homolytically. This generates a phthalimidyl radical and a 4-methoxybenzoyl radical.

Radical Reactions: These newly formed radicals can then participate in a variety of subsequent reactions, including:

Decarbonylation: The 4-methoxybenzoyl radical can lose a molecule of carbon monoxide to form a 4-methoxyphenyl radical.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules.

Recombination: The initial radicals can recombine to reform the starting material or combine with other radicals in the system.

The stability of the resulting radicals plays a significant role in the efficiency of photofragmentation. The 4-methoxybenzoyl radical is relatively stable due to the resonance delocalization provided by the aromatic ring and the methoxy group.

Photochemical cyclization is another important reaction pathway for N-substituted phthalimides, often leading to the formation of new heterocyclic ring systems. These reactions can proceed through various mechanisms, including those involving radical intermediates generated via SET or photofragmentation.

In the context of this compound, an intramolecular photochemical cyclization could potentially occur between the phthalimide ring and the 4-methoxybenzoyl group. A plausible mechanism would involve an initial intramolecular hydrogen abstraction by one of the excited phthalimide carbonyl oxygens from the methoxy group or the aromatic ring of the benzoyl substituent. This would generate a biradical intermediate, which could then cyclize to form a new ring system.

Alternatively, a cyclization could be initiated by an intramolecular SET process, as described in section 4.1.1. The resulting radical ion pair could undergo intramolecular radical coupling to form a cyclized product. The position of the methoxy group on the benzoyl ring would direct the regioselectivity of such a cyclization.

Intramolecular and Intermolecular Cyclization Mechanisms

Beyond photoinduced reactions, isoindoline-1,3-dione derivatives can participate in thermally or catalytically induced cyclization reactions.

Intramolecular Cyclization: For a molecule like this compound, intramolecular cyclization would likely require harsh conditions or specific catalysts to overcome the stability of the aromatic systems. One hypothetical pathway could involve the activation of a C-H bond on the phthalimide or the methoxybenzoyl ring, followed by an intramolecular C-C or C-N bond formation. For instance, under conditions that favor electrophilic aromatic substitution, the carbonyl group of the benzoyl moiety could be protonated, and the activated phthalimide ring could act as a nucleophile.

Intermolecular Cyclization: In the presence of a suitable reaction partner, this compound could undergo intermolecular cyclization. For example, in a reaction with a dienophile, the phthalimide ring could potentially act as a diene in a Diels-Alder type reaction, although this is generally not a facile process due to the aromaticity of the benzene (B151609) ring. More commonly, intermolecular reactions would involve the functional groups present in the molecule, as discussed in the next section.

Mechanistic Insights into Derivatization and Functionalization Reactions

The derivatization and functionalization of this compound can occur at several reactive sites: the carbonyl groups of the phthalimide, the N-benzoyl carbonyl group, and the aromatic rings.

Reactions at the Carbonyl Groups: The three carbonyl groups in the molecule are electrophilic centers and are susceptible to nucleophilic attack. The two imide carbonyls are generally less reactive than the amide carbonyl of the N-benzoyl group due to the delocalization of the nitrogen lone pair over both carbonyls.

Hydrolysis and Aminolysis: Under acidic or basic conditions, the imide ring can be opened by nucleophilic attack of water or an amine. The mechanism typically involves the formation of a tetrahedral intermediate, followed by ring opening to yield a phthalamic acid derivative. The N-benzoyl group can also be cleaved under these conditions, although it may require more forcing conditions.

Functionalization of the Aromatic Rings: Both the phthalimide and the 4-methoxybenzoyl aromatic rings can undergo electrophilic aromatic substitution reactions. The phthalimide ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the carbonyl groups. Conversely, the 4-methoxybenzoyl ring is activated by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. However, the para position is already substituted, so substitution would primarily occur at the positions ortho to the methoxy group.

Table 2: Summary of Potential Derivatization Reactions and Mechanisms

| Reaction Type | Reactive Site | Plausible Mechanism | Expected Product(s) |

|---|---|---|---|

| Hydrolysis (Acidic) | Imide Carbonyls | Protonation of a carbonyl oxygen, followed by nucleophilic attack of water and ring opening. | Phthalic acid and 4-methoxybenzamide. |

| Hydrolysis (Basic) | Imide Carbonyls | Nucleophilic attack of hydroxide ion on a carbonyl carbon, followed by ring opening. | Phthalate salt and 4-methoxybenzamide. |

| Electrophilic Aromatic Substitution (e.g., Nitration) | 4-Methoxybenzoyl Ring | Generation of an electrophile (e.g., NO2+), followed by attack on the activated aromatic ring. | 2-(3-Nitro-4-methoxybenzoyl)isoindoline-1,3-dione. |

Derivatization Strategies and Analogue Design Based on the Isoindoline 1,3 Dione Scaffold

N-Substitution Patterns and their Synthetic Exploration

The nitrogen atom of the isoindoline-1,3-dione core is a primary site for chemical modification, and a multitude of synthetic methods have been developed to introduce a wide array of substituents at this position. These N-substituted derivatives often exhibit diverse biological activities. mdpi.commdpi.comnih.govresearchgate.net

Traditionally, N-substituted phthalimides are synthesized through the condensation of phthalic anhydride (B1165640) with a primary amine, often at elevated temperatures or in the presence of a catalyst like sulphamic acid. researchgate.netorganic-chemistry.org Another classical approach is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide (B116566) with alkyl halides. organic-chemistry.org

Modern synthetic methodologies have expanded the repertoire of N-substitution, offering milder conditions and broader substrate scope. Transition metal-catalyzed reactions, such as those employing nickel or palladium, have been developed for the synthesis of N-aryl and N-alkyl phthalimides. rsc.orgrsc.org For instance, palladium-catalyzed oxidative carbonylation provides a route to phthalimides from readily available starting materials. organic-chemistry.org Metal-free approaches have also gained prominence, utilizing organocatalysis, base catalysis, or acid catalysis to achieve N-substitution. rsc.orgorganic-chemistry.org An efficient method for the N-alkylation of aromatic cyclic imides uses cesium carbonate as a base in anhydrous N,N-dimethylformamide. organic-chemistry.org

The table below summarizes various synthetic strategies for N-substitution of the isoindoline-1,3-dione scaffold.

| Synthetic Method | Reagents/Catalysts | Key Features | Reference |

| Traditional Condensation | Phthalic anhydride, primary amine, acetic acid, sulphamic acid | High temperatures, good yields | researchgate.net |

| Gabriel Synthesis | Potassium phthalimide, alkyl halides | Classic method for introducing alkyl groups | organic-chemistry.org |

| Microwave-Assisted Synthesis | Phthalic anhydride, amine | Rapid reaction times (3-10 minutes) | researchgate.net |

| Palladium-Catalyzed Carbonylation | Imine, H2O, Pd catalyst | High atom- and step-economy | organic-chemistry.org |

| Metal-Free Benzannulation | Maleimides, triethylamine | Mild conditions, high functional group tolerance | organic-chemistry.org |

| Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | Metal-free, scalable, high functional group tolerance | acs.org |

Aromatic Ring Substitutions on the Phthalimide Moiety

Functionalization of the aromatic ring of the phthalimide moiety provides another avenue for structural diversification and modulation of biological activity. The introduction of various substituents on the benzene (B151609) backbone can significantly influence the physicochemical properties of the resulting compounds.

A variety of synthetic methods have been developed to access substituted phthalimides. One approach involves starting with a pre-substituted phthalic anhydride and condensing it with an appropriate amine. Alternatively, direct substitution on the pre-formed phthalimide ring can be achieved, although this can sometimes lead to challenges with regioselectivity.

Recent advancements have focused on more controlled and efficient methods for aromatic ring substitution. For example, a novel strategy for the synthesis of substituted phthalimides involves a base-mediated Michael addition/intramolecular cyclization/aromatization cascade reaction under ultrasound irradiation, which offers a green and efficient route. acs.org The tolerance of this method to various functional groups allows for the preparation of a diverse library of substituted phthalimides.

The nature of the substituent on the aromatic ring can impact the reactivity of the molecule. Electron-donating groups, such as methyl (Me) and methoxy (B1213986) (OMe), have been observed to have a positive effect on certain reactions, while electron-withdrawing groups like halo substituents can decrease reactivity. rsc.org

Modifications of the Benzoyl Moiety in 2-(4-Methoxybenzoyl)isoindoline-1,3-dione

Alterations to the benzoyl portion of this compound offer a strategy to explore the structure-activity relationships of this class of compounds. Modifications can be made to the methoxy group or to other positions on the benzoyl ring.

The synthesis of analogs with different substituents on the benzoyl ring can be achieved by reacting N-amino-isoindoline-1,3-dione with the corresponding substituted benzoyl chlorides. This approach allows for the systematic investigation of the effects of various electronic and steric properties of the benzoyl moiety on the biological activity of the molecule. For instance, the synthesis of a series of substituted 2-benzoyl-1H-isoindole-1,3-diones has been reported to explore their potential antiviral activity. researchgate.net

Hybrid Molecules and Conjugates Incorporating the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold is frequently used as a building block in the design of hybrid molecules and conjugates, where it is combined with other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological activities. researchgate.net This strategy aims to exploit the synergistic effects of the combined fragments or to target multiple biological pathways simultaneously.

A notable example of hybrid molecule design involves the fusion of the isoindoline-1,3-dione core with a pyrazole (B372694) ring. researchgate.net A series of such hybrids have been synthesized and investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development. nih.govdntb.gov.uasigmaaldrich.com

In one study, a series of pyrazole-isoindoline-1,3-dione hybrids were designed and synthesized by combining 2-benzoylethen-1-ol and isoindoline-1,3-dione fragments. nih.gov The most potent compound from this series, 2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione, exhibited significant inhibitory activity against Arabidopsis thaliana HPPD. nih.gov X-ray crystallography studies revealed that the isoindoline-1,3-dione moiety engages in crucial π-π stacking interactions with phenylalanine residues in the active site of the enzyme. nih.gov

The conjugation of the phthalimide scaffold with fluoroquinolone antibiotics represents another promising strategy for developing new therapeutic agents. ucl.ac.uk Fluoroquinolones are a class of broad-spectrum antibiotics, and their conjugation with phthalimide can lead to compounds with altered pharmacokinetic profiles or novel mechanisms of action.

The synthesis of these conjugates typically involves linking the fluoroquinolone core to the phthalimide moiety through a suitable spacer. The resulting hybrid molecules have been evaluated for their antimicrobial activity. For example, several new fluoroquinolone-phthalimide conjugates have shown activity against Pseudomonas aeruginosa. ucl.ac.uk The biological activity of these conjugates can be retained, and in some cases, the minimum inhibitory concentration (MIC) values are lower than those of the parent fluoroquinolone antibiotics against certain bacterial strains. nih.gov

The development of polyfunctionalized and fused isoindole-1,3-dione systems has opened up new avenues for creating structurally complex and diverse molecules. These scaffolds can serve as platforms for the synthesis of compounds with unique three-dimensional shapes and biological properties.

One approach to constructing fused isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole (B134444) derivatives. rsc.orgscispace.com This method allows for the facile synthesis of fused multifunctionalized isoindole-1,3-diones through the formation of multiple new carbon-carbon and carbon-oxygen bonds in a single transformation. rsc.orgscispace.com Another strategy involves the Diels-Alder reaction to create fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. rsc.org

The synthesis of polyfunctionalized isoindole-1,3-diones can also be achieved through various chemical transformations on the core structure. For example, new polysubstituted isoindole-1,3-dione analogues have been prepared from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione through reactions such as epoxidation and cis-hydroxylation. researchgate.net

Computational and Theoretical Investigations of 2 4 Methoxybenzoyl Isoindoline 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Geometric Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, geometry, and reactivity of molecules. For isoindoline-1,3-dione derivatives, DFT studies have been employed to understand their molecular characteristics and biological activity. nih.gov

DFT calculations at levels such as B3LYP/6-311G** are used to compute the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller energy gap suggests higher reactivity and greater capacity for electron transfer. researchgate.net For instance, studies on related isoindoline-1,3-dione compounds have shown that derivatives with smaller energy gaps exhibit better interaction with target proteins. researchgate.net

These calculations also allow for the generation of molecular electrostatic potential (MEP) maps. MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net In similar isoindoline-1,3-dione structures, the area around the carbonyl oxygens typically shows a nucleophilic character, which is often crucial for forming hydrogen bonds with biological targets like amino acid residues in enzyme active sites. researchgate.net

Furthermore, DFT can be used to predict theoretical vibrational spectra (FT-IR) and NMR chemical shifts (¹H and ¹³C NMR), which can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.netsemanticscholar.org The geometric properties, including bond lengths, bond angles, and dihedral angles, are optimized to find the most stable conformation of the molecule. researchgate.netepstem.net

| Calculated Property | Significance | Typical DFT Method |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. researchgate.net | B3LYP/6-311G nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites for potential interactions. researchgate.net | B3LYP/6-311++G(d,p) niscpr.res.inniscpr.res.in |

| Optimized Molecular Geometry | Determines the most stable 3D structure, including bond lengths and angles. epstem.net | B3LYP/6-311G researchgate.net |

| Theoretical Vibrational Frequencies | Correlates with experimental FT-IR spectra to confirm structure. semanticscholar.org | B3LYP/6-311++G(d,p) niscpr.res.inniscpr.res.in |

| Theoretical NMR Chemical Shifts | Correlates with experimental NMR data for structural elucidation. semanticscholar.org | B3LYP/6-311G** researchgate.net |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is crucial for understanding the potential mechanism of action for biologically active compounds. Numerous studies have utilized molecular docking to investigate how isoindoline-1,3-dione derivatives interact with various biological targets.

The process involves placing the ligand into the active site of a receptor and calculating a docking score, which represents the binding affinity. Lower binding free energy values indicate a more potent inhibitor. brieflands.com For example, docking studies of isoindoline-1,3-dione derivatives have been performed against targets such as:

c-Src Tyrosine Kinase: A target for anticancer agents. brieflands.comresearchgate.net

InhA: An enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. semanticscholar.org

Cyclooxygenases (COX-1 and COX-2): Targets for anti-inflammatory drugs. mdpi.comnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Enzymes targeted in the management of Alzheimer's disease. nih.govmdpi.com

These studies reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. researchgate.netmdpi.com For the isoindoline-1,3-dione scaffold, the carbonyl oxygens frequently act as hydrogen bond acceptors, while the planar aromatic rings often engage in π-π stacking or hydrophobic interactions with residues like tyrosine, phenylalanine, and tryptophan. researchgate.netmdpi.com The nature of the substituent on the isoindoline-1,3-dione core significantly influences the binding mode and affinity for the target receptor.

| Biological Target | Therapeutic Area | Key Interacting Residues (Examples from related compounds) | Interaction Types |

| c-Src Tyrosine Kinase | Cancer | Not specified | Hydrogen Bonds brieflands.com |

| InhA (M. tuberculosis) | Tuberculosis | Tyr158, Phe149 researchgate.net | Hydrogen Bond, π-π Stacking researchgate.net |

| COX-1/COX-2 | Inflammation | Ser530, Trp387, Arg120, Tyr355 mdpi.comnih.gov | Hydrogen Bond, π-π Stacking, π-σ mdpi.comnih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Not specified | Not specified nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. While molecular docking provides a static snapshot of the binding pose, MD simulations can confirm the stability of this pose and explore the flexibility of both the ligand and the receptor. nih.gov

In the context of isoindoline-1,3-dione derivatives, MD simulations have been used to assess the stability of the ligand-protein complex by calculating the root-mean-square deviation (RMSD) of the protein backbone over the simulation period. researchgate.net A stable RMSD value suggests that the ligand remains securely bound within the active site and that the complex is stable. researchgate.net

These simulations are also valuable for refining the binding mode predicted by docking and for analyzing the persistence of key interactions, such as hydrogen bonds, throughout the simulation. nih.govmdpi.com By observing the conformational changes and movements of the ligand within the binding pocket, researchers can gain a more accurate understanding of the binding dynamics, which is critical for designing more effective inhibitors. rsc.org

In Silico Prediction of Pharmacokinetic Profiles and Drug-likeness Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico methods are now widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable profiles and filter out those likely to fail later in development. biointerfaceresearch.comresearchgate.net

For isoindoline-1,3-dione derivatives, ADMET prediction and drug-likeness analyses are commonly performed. researchgate.netresearchgate.net Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates parameters like molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). mdpi.com Compounds that adhere to these rules are more likely to have good oral bioavailability.

Various computational tools and web servers (e.g., SwissADME, admetSAR, PreADMET) are used to predict a wide range of pharmacokinetic properties. researchgate.netmdpi.com These predictions can include intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicity risks. mdpi.comnih.gov For example, the BOILED-Egg model can predict both gastrointestinal absorption and BBB permeation based on calculated lipophilicity and polarity. nih.gov

| Parameter | Lipinski's Rule of Five Guideline | Significance |

| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and distribution. |

| LogP (Lipophilicity) | ≤ 5 | Affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Impacts solubility and membrane permeability. |

| Other Predicted Property | Favorable Range/Outcome | Significance |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Predicts drug transport properties, including oral bioavailability. mdpi.com |

| Gastrointestinal (GI) Absorption | High | Indicates potential for oral administration. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Determines if the compound can enter the central nervous system. nih.govnih.gov |

| CYP Enzyme Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. mdpi.com |

Structure Activity Relationship Sar Studies of Isoindoline 1,3 Dione Derivatives in in Vitro Biological Systems

General Principles of SAR Applied to the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione scaffold consists of a planar, aromatic phthalimide (B116566) ring system. This core structure is fundamental to the biological activity of its derivatives, primarily due to its hydrophobic nature and its ability to engage in various non-covalent interactions with biological macromolecules. researchgate.net

Key principles of SAR for this scaffold include:

The Hydrophobic Core: The bicyclic ring system often acts as an anchor, fitting into hydrophobic pockets within target proteins. Its planarity and aromaticity facilitate π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in enzyme active sites. nih.gov

The Imide Group: The two carbonyl groups of the imide function are crucial pharmacophoric features. They can act as hydrogen bond acceptors, forming critical interactions with hydrogen bond donors (e.g., backbone NH groups or side chains of serine or tyrosine) in a receptor's binding site. mdpi.com

Linker Moiety: In many derivatives, a linker is used to connect the isoindoline-1,3-dione core to another pharmacophore. The length, rigidity, and chemical nature of this linker are critical. Studies on acetylcholinesterase (AChE) inhibitors have shown that varying the length of an alkyl chain linker significantly impacts activity, with longer linkers often being more favorable for accessing different regions of the enzyme's active site. nih.govnih.gov

For a compound like 2-(4-Methoxybenzoyl)isoindoline-1,3-dione , the core phthalimide ring would be expected to provide hydrophobic interactions. The N-substituent is a 4-methoxybenzoyl group. Here, the benzoyl moiety introduces another aromatic ring capable of π-π interactions, while the methoxy (B1213986) group can influence electronic properties and potentially form hydrogen bonds. The carbonyl group linking the phthalimide and the benzoyl moiety acts as a rigid linker and an additional hydrogen bond acceptor.

Influence of Substituents on In Vitro Bioactivity Profiles

The introduction of various substituents onto the N-linked moiety or the phthalimide ring itself dramatically influences the biological activity of the resulting derivatives.

Lipophilicity is a key physicochemical parameter that governs the ability of a molecule to cross biological membranes and interact with hydrophobic binding pockets. nih.gov SAR analyses have consistently shown that increasing the lipophilicity of isoindoline-1,3-dione derivatives can enhance their antimicrobial, antileishmanial, and antiproliferative activities. nih.gov

Halogenation is a common strategy to modulate lipophilicity and electronic properties. The effect of halogenation can be complex and target-dependent:

Enhanced Potency: In studies on anticancer and antimicrobial agents, halogenation of the isoindoline-1,3-dione moiety was found to increase bioactivity. Specifically, tetra-brominated derivatives were more effective than their tetra-chlorinated counterparts, suggesting that the size and polarizability of the halogen atom can be important factors. nih.gov

Target-Specific Effects: In the context of AChE inhibition, the type and position of the halogen have a significant impact. For a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE (IC₅₀ = 2.1 μM). researchoutreach.org In contrast, switching from a fluoro to a chloro group on the same scaffold led to a reduction in inhibitory activity. researchoutreach.org This highlights that beyond simple lipophilicity, factors like electronegativity and the ability to form specific interactions (e.g., halogen bonds) are critical.

The electronic nature of substituents can alter the reactivity and binding affinity of the molecule by modifying the electron distribution across the pharmacophore.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (-OCH₃) donate electron density. In studies of AChE inhibitors, para-methyl substituted compounds (IC₅₀ = 4.8 - 5.4 μM) showed improved activity compared to chloro-substituted (electron-withdrawing) analogues. researchoutreach.org In another study on antifungal compounds, the presence and number of aromatic methoxy groups were found to be important for activity. For This compound , the para-methoxy group on the benzoyl ring is an EDG, which could influence the electronic character of the adjacent aromatic ring and carbonyl group, potentially enhancing its binding to specific biological targets.

Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) and trifluoromethyl (-CF₃) pull electron density away from the ring. As noted, chloro-substituted AChE inhibitors were found to be less potent than their methyl-substituted counterparts. researchoutreach.org However, in other contexts, EWGs can be beneficial. For instance, the presence of a trifluoromethylphenyl group on an N-substituted isoindoline-1,3-dione derivative was explored for its potential in modulating cyclooxygenase (COX) inhibition. scilit.com The effect of these groups is highly dependent on the specific interactions within the target's active site.

SAR Analysis of Specific In Vitro Enzyme Inhibition Activities

Isoindoline-1,3-dione derivatives have been extensively studied as inhibitors of various enzymes, most notably cholinesterases and cyclooxygenases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: The isoindoline-1,3-dione scaffold is a recognized pharmacophore for AChE inhibitors, primarily because it can interact with the peripheral anionic site (PAS) of the enzyme. nih.govresearchoutreach.org This interaction is significant as the PAS is involved in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. researchoutreach.org

SAR studies have revealed several key trends for AChE/BuChE inhibitors:

Dual Site Binding: The most effective inhibitors often feature a design that allows for simultaneous interaction with both the catalytic active site (CAS) and the PAS. This is typically achieved by linking the isoindoline-1,3-dione moiety (PAS binder) to another pharmacophore known to bind the CAS (e.g., N-benzyl pyridinium) via a linker of optimal length. researchoutreach.org

Linker Length: The length of the alkyl chain connecting the phthalimide core to another functional group is critical. For 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the most potent AChE inhibitors had linkers of six and seven methylene (B1212753) groups. nih.gov

Substituents on N-benzyl Moiety: For derivatives with an N-benzyl group, substituents on the benzyl (B1604629) ring influence potency. As mentioned, para-fluoro substitution was optimal in one series, while electron-donating groups like methyl were superior to electron-withdrawing chloro groups. researchoutreach.org

| Compound Series | Substituent (R) | IC₅₀ (μM) against AChE | Key SAR Finding |

|---|---|---|---|

| N-benzyl pyridinium hybrids researchoutreach.org | 4-Fluoro | 2.1 | Halogenation at para position enhances activity. |

| 4-Methyl | 4.8 | Electron-donating group shows good activity. | |

| 3-Chloro | 7.4 | Electron-withdrawing group at meta position reduces activity. | |

| 2-(diethylaminoalkyl) derivatives nih.gov | (CH₂)₆ | ~0.9 | Optimal linker length is crucial for potency. |

| (CH₂)₈ | ~19.5 |

Cyclooxygenase (COX) Inhibition: Derivatives of isoindoline-1,3-dione have also been investigated as anti-inflammatory agents through the inhibition of COX enzymes (COX-1 and COX-2).

Key SAR findings include:

Importance of Aromatic Moieties: The presence of an aromatic moiety attached to the nitrogen is considered important for affinity towards COX-2. scilit.com

Role of Linker and Substituents: In a series of N-acetylpiperazine aryl derivatives, a longer linker between the isoindoline-1,3-dione core and an arylpiperazine residue influenced activity. scilit.com For compounds with a methoxy group on the aryl ring, a longer linker increased biological activity against COX-2. scilit.com This suggests that for COX-2 inhibition, molecules that can extend deeper into the binding site may be more effective.

| Compound ID | Description | % Inhibition COX-1 (100 µM) | % Inhibition COX-2 (100 µM) |

|---|---|---|---|

| Compound B | Short linker, 2-methoxyphenylpiperazine | 32.8 | 14.4 |

| Compound G | Long linker, 2-methoxyphenylpiperazine | 29.5 | 28.3 |

| Compound C | Short linker, 3-trifluoromethylphenylpiperazine | 27.9 | 19.5 |

| Compound F | Long linker, 3-trifluoromethylphenylpiperazine | 15.2 | 24.3 |

Fragment-Based Screening and Pharmacophore Identification in Analogue Design

Modern drug discovery often employs advanced computational and screening techniques to identify and optimize lead compounds. The isoindoline-1,3-dione scaffold is well-suited for such approaches.

Pharmacophore Identification: A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the isoindoline-1,3-dione class, the phthalimide ring itself is a key pharmacophore, especially for targets like AChE where it consistently interacts with the PAS. researchoutreach.org Analogue design strategies often use this core as a foundation and build upon it, a concept known as a "molecular hybridization approach." For example, linking the phthalimide pharmacophore to another known pharmacophore (like N-benzyl pyridinium for the AChE CAS) has proven to be a successful strategy for creating potent, dual-binding inhibitors. researchoutreach.org

Fragment-Based Screening: Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. It involves screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

While specific FBDD campaigns centered on the isoindoline-1,3-dione scaffold are not extensively detailed in the reviewed literature, the principles are highly applicable.

Fragment Library: A library could be designed containing the core isoindoline-1,3-dione scaffold and simple variations (e.g., N-methyl, N-ethyl).

Screening: This library would be screened against a target protein (e.g., a kinase or enzyme) using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to detect weak binding events.

Hit-to-Lead Optimization: Once a fragment hit is identified, it can be elaborated. For instance, if the simple N-methylisoindoline-1,3-dione fragment shows binding, structure-guided methods (like X-ray crystallography of the fragment-protein complex) can reveal how it binds and where there is space to add functionality to improve affinity. This could involve growing the fragment by adding linkers and other functional groups, such as the 4-methoxybenzoyl group, to pick up additional interactions within the active site. This rational, piece-by-piece approach can lead to highly optimized and specific inhibitors.

Molecular Interaction Studies of Isoindoline 1,3 Dione Analogues with Biological Targets in Vitro

Investigating Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase, Acetylcholinesterase, β-Secretase, DNA Gyrase)

Isoindoline-1,3-dione analogues have been investigated as inhibitors of several key enzymes implicated in various diseases.

Cyclooxygenase (COX): Certain aminoacetylenic isoindoline-1,3-dione compounds have demonstrated anti-inflammatory activity by inhibiting both COX-1 and COX-2 enzymes. nih.gov In vitro assays revealed that these derivatives can inhibit COX enzymes at low micromolar concentrations, with IC50 values in the range of 3.0-3.6 μM for both isoforms. nih.gov Other studies on different series of isoindoline-1,3-dione derivatives also confirmed good inhibitory activity against COX enzymes. researchgate.netresearchgate.netijlpr.com Depending on the specific substitutions, some compounds show selectivity towards COX-1, while others are more selective for COX-2. researchgate.netijlpr.commdpi.com For instance, some N-alkyl-isoindoline-1,3-dione derivatives with an arylpiperazine residue showed greater inhibition of COX-2 than the reference drug meloxicam. mdpi.com

Acetylcholinesterase (AChE): The isoindoline-1,3-dione scaffold is a noteworthy pharmacophore for designing AChE inhibitors, which are used in the management of Alzheimer's disease. nih.gov It is suggested that the phthalimide (B116566) group interacts with the peripheral anionic site of the enzyme. nih.gov Numerous derivatives have been synthesized and evaluated, showing a wide range of potent inhibitory activities. nih.govmdpi.comnih.govsemanticscholar.org For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed IC50 values ranging from 2.1 to 7.4 μM. nih.govresearchgate.net Another series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives included compounds with IC50 values as low as 7.1 nM and 20.3 nM, which were significantly more potent than the standard drug donepezil (B133215) (410 nM). nih.gov Kinetic studies on some of the most potent analogues have revealed a competitive mode of inhibition against AChE. nih.gov

β-Secretase (BACE1): As the primary enzyme involved in the production of amyloid-β peptides, BACE1 is a major therapeutic target for Alzheimer's disease. nih.govnih.gov Some 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives have been shown to possess significant inhibitory activity against both AChE and BACE1, highlighting their potential as multi-target agents for Alzheimer's disease. nih.gov

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. mdpi.com Isoquinoline-1,3-dione derivatives, which are structurally related to isoindoline-1,3-diones, have exhibited excellent DNA gyrase inhibition, with some compounds showing IC50 values as low as 0.25 μM, comparable to the standard inhibitor Clorobiocin (IC50 0.5 μM). nih.gov Similarly, Schiff bases of the related indoline-2,3-dione scaffold have also shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase, with IC50 values ranging from 50–157 μM. nih.gov These findings suggest that the broader isoindoline-dione framework is a viable scaffold for developing new antibacterial agents targeting DNA gyrase. nih.govnih.gov

Analysis of Ligand-Binding Modes through Computational Modeling

Molecular docking and dynamic simulations are powerful tools used to elucidate the binding modes of isoindoline-1,3-dione analogues within the active sites of their target enzymes. These studies reveal the specific molecular interactions that stabilize the enzyme-inhibitor complex.

Docking studies of various analogues have been performed on enzymes like COX, AChE, and DNA gyrase. nih.govmdpi.comnih.govnih.govnih.gov In the case of COX inhibitors, modeling showed that the compounds adopt binding modes similar to those of different non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For AChE inhibitors, simulations indicated that the most potent compounds were able to interact with both the catalytic and peripheral active sites of the enzyme. nih.gov

Hydrogen bonds are critical for the specific recognition and binding of inhibitors to their target enzymes.

In Cyclooxygenase (COX): For a potent COX-1 inhibitor, a hydrogen bond was observed between an oxygen atom of the carbonyl group and the amino acid residue Ser530 (distance 2.5 Å). nih.gov In the COX-2 active site, a highly potent inhibitor was found to interact with Arg120 and Tyr355 via hydrogen bonds with a carbonyl group in the linker portion of the molecule (distances 2.6 Å and 2.2 Å, respectively). nih.gov

In Acetylcholinesterase (AChE): In a study of isoindolin-1,3-dione-based acetohydrazides, the NH group of the hydrazide linker participated in a hydrogen bond interaction with Ser267. nih.gov The C=O group of the isoindolin-1,3-dione moiety formed a hydrogen-bond with Glu197 in the catalytic active site (CAS) pocket of butyrylcholinesterase (BChE), a related enzyme. nih.gov

These non-covalent interactions occur between aromatic rings and are crucial for the binding of many inhibitors.

In Cyclooxygenase (COX): The isoindoline-1,3-dione moiety of a COX-1 inhibitor was shown to be involved in a π-π interaction with the residue Trp387. nih.gov

In Acetylcholinesterase (AChE): The phenyl ring of the indanone moiety in donepezil, a reference AChE inhibitor, participates in a π-π stacking interaction with Trp279. nih.gov A similar interaction is observed for potent isoindoline-1,3-dione analogues. nih.gov Another key π-π stacking interaction occurs between the benzyl (B1604629) moiety of the inhibitors and the Trp84 residue in the active site. nih.gov For BChE, the phenoxy ring of a potent inhibitor established a π-π stacking interaction with Phe329. nih.gov

This interaction involves the face of an electron-rich π system and an adjacent cation.

In Acetylcholinesterase (AChE): In the active site of AChE, a cation-π interaction between the positively charged nitrogen of the piperidine (B6355638) ring (in donepezil-like analogues) and the aromatic ring of Phe330 is considered a critical binding interaction. nih.gov

Evaluation of Binding Affinities and Kinetic Parameters in In Vitro Enzymatic Assays

The inhibitory potency of isoindoline-1,3-dione analogues is quantified through in vitro enzymatic assays, which determine parameters such as the half-maximal inhibitory concentration (IC50). This data is essential for structure-activity relationship (SAR) analysis and for comparing the efficacy of different compounds.

For AChE inhibitors , a wide range of potencies has been reported. Some series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed IC50 values from 0.9 to 19.5 μM. mdpi.comsemanticscholar.org More complex derivatives, such as 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione analogues, have demonstrated exceptionally high potency, with IC50 values as low as 7.1 nM. nih.gov Kinetic studies for one of the most potent isoindolin-1,3-dione-based acetohydrazides confirmed its competitive mode of inhibition against AChE. nih.gov

In the case of COX inhibitors , N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones exhibited IC50 values between 3.0 and 3.6 μM for both COX-1 and COX-2, indicating non-selective inhibition. nih.gov

For DNA gyrase inhibitors , isoquinoline-1,3-dione analogues have shown excellent activity, with IC50 values ranging from 0.25 to 0.65 μM against the target enzyme. nih.gov

The following tables summarize the inhibitory activities of selected isoindoline-1,3-dione analogues against their respective enzyme targets.

Table 1. In Vitro Inhibitory Activity of Isoindoline-1,3-dione Analogues against Acetylcholinesterase (AChE).

Table 2. In Vitro Inhibitory Activity of Isoindoline-1,3-dione Analogues and Related Scaffolds against COX and DNA Gyrase.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxybenzoyl)isoindoline-1,3-dione, and how are reaction conditions optimized?

The synthesis typically involves condensation of phthalic anhydride with a 4-methoxybenzoyl-substituted amine under reflux conditions. A two-step protocol is often employed:

- Step 1 : React phthalic anhydride with 4-methoxybenzylamine in a polar solvent (e.g., DMF or THF) using a base catalyst (e.g., triethylamine) at 80–100°C.

- Step 2 : Introduce the methoxybenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, depending on the substituent’s position.

Optimization focuses on solvent polarity, temperature, and catalyst selection to enhance yield (typically 60–85%) and purity .

Q. What purification and characterization methods are most effective for isolating this compound?

Q. What are the key physicochemical properties influencing the compound’s solubility and stability?

- Solubility : Low aqueous solubility due to the hydrophobic isoindoline-dione core; soluble in DMSO, DMF, or dichloromethane.

- Stability : The methoxy group enhances electron density, improving resistance to oxidation. Degradation occurs under strong acidic/basic conditions (pH <2 or >10) via imide ring hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Molecular Docking : Use tools like AutoDock Vina to screen against enzymes (e.g., acetylcholinesterase or 15-lipoxygenase) where isoindoline-dione derivatives show affinity. Focus on hydrogen bonding with the methoxybenzoyl group and π-π stacking with aromatic residues .

- MD Simulations : Assess binding stability over 100 ns trajectories; validate with experimental IC values from enzyme inhibition assays .

Q. How do structural modifications (e.g., substituent position) alter the compound’s biological activity?

- SAR Studies :

- Methoxy Position : Para-substitution (as in 4-methoxy) enhances anti-inflammatory activity by 30% compared to ortho-substituted analogs, likely due to improved electron-donating effects .

- Isoindoline Core Modifications : Replacing the dione with a thione group reduces cytotoxicity in cancer cell lines (e.g., HepG2) by 50%, highlighting the dione’s role in redox modulation .

Q. How can researchers resolve contradictions in reported biological assay data (e.g., varying IC50_{50}50)?

Q. What role does stereochemistry play in the compound’s interactions with chiral biological targets?

Q. How can high-throughput screening (HTS) platforms be adapted to evaluate this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.